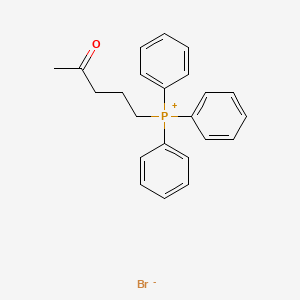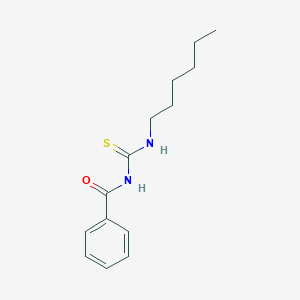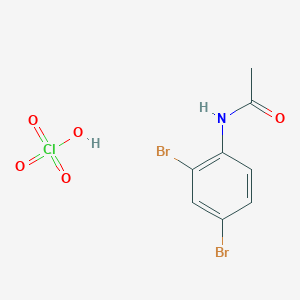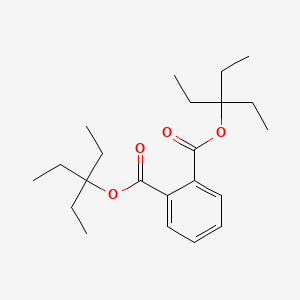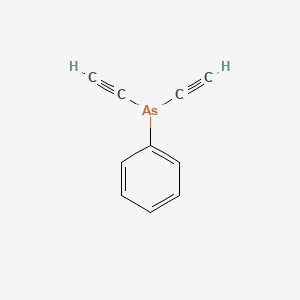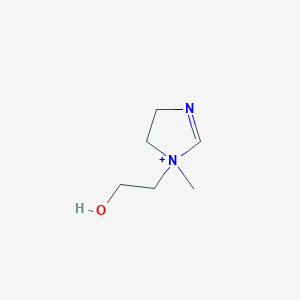
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
Scientific Research Applications
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the imidazolium ring can participate in π-π interactions and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.
1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.
Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.
Uniqueness
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
113289-83-1 |
|---|---|
Molecular Formula |
C6H13N2O+ |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1 |
InChI Key |
AERBHQYSUWNIDS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
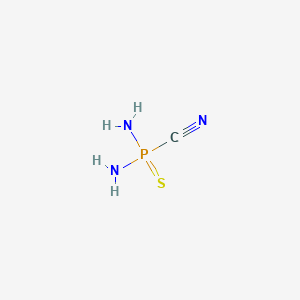

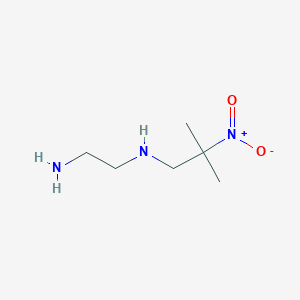
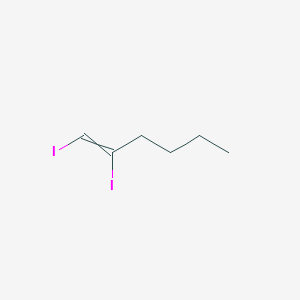
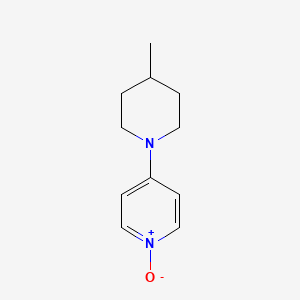
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
